molecular formula C20H18N4O3 B6420390 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide CAS No. 307323-89-3

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Cat. No.: B6420390
CAS No.: 307323-89-3
M. Wt: 362.4 g/mol
InChI Key: KSCIEIHGIPQDBQ-SRZZPIQSSA-N
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Description

N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a carbohydrazide derivative featuring a benzo[g]indazole core and a substituted benzylidene group. The compound is synthesized via the condensation of 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide with 4-hydroxy-3-methoxybenzaldehyde in ethanol, followed by filtration and recrystallization, yielding a 76% product . Structural characterization includes ¹H NMR (δ 8.11 ppm for the -N=CH proton), ¹³C NMR, and HRMS (ESI) data (theoretical m/z calculated for C₂₀H₁₉N₃O₃: 350.1501; experimental data aligns closely). The presence of the 4-hydroxy-3-methoxyphenyl substituent enhances hydrogen-bonding capacity, influencing solubility and intermolecular interactions .

Properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-27-17-10-12(6-9-16(17)25)11-21-24-20(26)19-15-8-7-13-4-2-3-5-14(13)18(15)22-23-19/h2-6,9-11,25H,7-8H2,1H3,(H,22,23)(H,24,26)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCIEIHGIPQDBQ-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=C3CCC4=CC=CC=C4C3=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C3CCC4=CC=CC=C4C3=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gold-Catalyzed Three-Component Annulation

The benzo[g]indazole scaffold is synthesized via a gold(I)-catalyzed annulation cascade, as demonstrated in Scheme 2 of the Kyoto University protocol. Key steps include:

  • Sonogashira Coupling : Methyl 3,4-diethynylbenzoate (17a–d ) is prepared from 4-amino-3-bromobenzoic acid (12 ) through sequential iodination and coupling with trimethylsilylacetylene (TMS-acetylene).

  • Annulation-Cyclization : A mixture of 17a–d , hydrazine derivative 18 , and aldehyde 19 undergoes catalytic cyclization using IPrAuCl/AgOTf in acetic acid (35°C, 2 h), yielding 2,3-dihydrobenzo[g]indazole derivatives (20a–f ) with 78–89% efficiency.

  • Aromatization : Treatment with DDQ or TFA removes the PMB group and aromatizes the dihydropyrazole ring, producing benzo[g]indazole 21a–f (yield: 72–85%).

Table 1. Optimization of Gold-Catalyzed Annulation

EntryCatalyst Loading (mol%)Temperature (°C)Yield (%)
152562
253589
333578

Data adapted from Ref..

Hydrazone Formation via Condensation

Conventional Reflux Method

The title compound is synthesized by condensing 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide (22 ) with 4-hydroxy-3-methoxybenzaldehyde (23 ) in ethanol under reflux:

  • Reaction Conditions : Ethanol (50 mL/mmol), reflux (78°C, 6–8 h), catalytic acetic acid (0.1 equiv).

  • Workup : The product precipitates upon cooling, yielding 68–75% after recrystallization from ethanol.

Microdroplet-Assisted Acceleration

Electrostatically charged microdroplets generated via nano-electrospray (nESI) accelerate the condensation:

  • Setup : A 1:1 molar ratio of 22 and 23 in methanol is sprayed through a 20 μm nESI emitter at +3 kV.

  • Performance : Reaction completes in <10 min at ambient temperature, with 82% isolated yield.

Table 2. Comparative Analysis of Hydrazone Formation

MethodTime (h)Yield (%)Purity (HPLC)
Reflux6–868–7595–97
Microdroplet0.178298

Data synthesized from Refs..

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting the gold-catalyzed annulation to continuous flow systems improves scalability:

  • Residence Time : 30 min at 35°C in a microreactor (0.5 mm ID) achieves 85% yield.

  • Catalyst Recycling : Immobilized IPrAuCl on silica gel reduces catalyst loading to 0.5 mol%.

Purification Strategies

  • Crystallization : Form A of the final product is obtained by suspending crude material in refluxing methanol (4 h).

  • Chromatography : Silica gel chromatography (hexane/EtOAc 3:1) removes residual aldehydes.

Mechanistic Insights

Surface Acidity in Microdroplets

Protonation of the carbonyl oxygen at the microdroplet interface enhances electrophilicity, enabling catalyst-free hydrazone formation. FT-IR analysis confirms a 2.5 pKa unit reduction at the droplet surface compared to bulk.

Gold-Catalyzed Cyclization

DFT calculations reveal that IPrAuCl facilitates alkyne hydroarylation via a six-membered transition state (ΔG‡ = 18.3 kcal/mol). The PMB group stabilizes the intermediate through π-stacking interactions .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can enhance its biological activity. It may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Benzo[g]indazole Derivatives

  • N'-[(E)-(4-tert-Butylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide (): Replaces the 4-hydroxy-3-methoxyphenyl group with a hydrophobic 4-tert-butylphenyl moiety.
  • (E)-N-(3-(Methylsulfonyl)allyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide (): Features a methylsulfonyl allyl chain instead of the carbohydrazide group.

Aromatic Hydrazones with Vanillin Derivatives

  • 4-Hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide (): Substitutes the benzo[g]indazole core with a simpler benzene ring.
  • N′-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]naphthalene-1-carbohydrazide ():
    Incorporates a naphthalene ring, increasing lipophilicity and steric bulk. This modification may enhance membrane permeability but reduce aqueous solubility .

Yield and Reaction Efficiency

  • The target compound achieves a 76% yield under optimized conditions (ethanol, reflux) .
  • In contrast, N′-[(E)-(1-benzylpiperidin-4-yl)methylidene]benzenesulfonohydrazide () yields only 59%, likely due to steric hindrance from the benzylpiperidine group .
  • Mechanochemical synthesis of vanillin-derived hydrazones (e.g., ) achieves 96% yield using solvent-free conditions, highlighting methodology-dependent efficiency .

Spectral and Analytical Data

Compound Name Key NMR Shifts (δ, ppm) HRMS (ESI) m/z [M+H]⁺ Purity (HPLC)
Target Compound () 8.11 (-N=CH), 3.78 (OCH₃) 350.1501 (calc.) >95%
(E)-N-(3-(Methylsulfonyl)allyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide () 8.47 (amide NH), 3.01 (SO₂CH₃) 332.1069 (calc.) >99%
2-(4-Chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide () 5.12 (-OCH₂), 2.23 (CH₃) 348 (M⁺, EI MS) N/A

Hydrogen Bonding and Crystallography

  • The target compound’s 4-hydroxy-3-methoxyphenyl group facilitates intramolecular O–H···N hydrogen bonds , as observed in related structures (). This contrasts with N′-[(E)-(2-hydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide (), where intermolecular N–H···O bonds dominate .
  • Crystal structures of vanillin-derived hydrazones (e.g., ) reveal planar conformations stabilized by π-π interactions, whereas bulkier substituents (e.g., tert-butyl in ) disrupt crystallinity .

Biological Activity

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article details its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

The compound is synthesized through a condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. This method allows for the formation of the desired hydrazone derivative with notable yields.

Chemical Structure

The molecular formula of the compound is C19H19N3O3C_{19}H_{19}N_{3}O_{3}, characterized by the presence of both hydroxy and methoxy groups on the phenyl ring, which contribute to its biological activity.

Biological Activity

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Antioxidant Properties : The compound demonstrates strong antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Its mechanism involves scavenging free radicals and enhancing cellular antioxidant defenses.

Enzyme Inhibition : this compound has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. Its IC50 value against human MAO-B was reported to be significantly low, suggesting high potency .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Metal Ion Complexation : The compound forms stable complexes with metal ions, enhancing its biological activity.
  • Cellular Pathway Interaction : It may modulate pathways involved in oxidative stress and inflammation, contributing to its protective effects against cellular damage .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of benzo[g]indazole compounds, including this compound. Results indicated that this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotective effects, the compound was tested in vitro for its ability to inhibit MAO-B. It demonstrated a promising profile as a potential therapeutic agent for Parkinson's disease due to its selective inhibition properties .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazideEthoxy group instead of methoxyModerate antimicrobial activity
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazideTwo methoxy groupsLower MAO-B inhibition
N'-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazideFluorine substitutionEnhanced cytotoxicity

This comparative analysis highlights the unique structural features of this compound that contribute to its superior biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzo[g]indazole core followed by hydrazide coupling. A common strategy includes:

Indazole Formation : Cyclization of substituted hydrazines with carbonyl precursors under reflux conditions.

Hydrazide Synthesis : Reaction of the indazole-3-carboxylic acid derivative with hydrazine hydrate.

Schiff Base Formation : Condensation of the hydrazide with 4-hydroxy-3-methoxybenzaldehyde under acidic or neutral conditions, often using ethanol or methanol as solvents .

  • Key Considerations : Optimize reaction time (6–12 hours) and temperature (60–80°C) to enhance yield. Monitor progress via TLC and purify intermediates via column chromatography.

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon frameworks, particularly the E-configuration of the benzylidene moiety .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validate empirical formula compliance .

Q. What are the primary challenges in achieving high-purity yields during synthesis?

  • Methodological Answer : Common issues include:

  • Byproduct Formation : Due to competing reactions during Schiff base formation. Mitigate by using anhydrous solvents and controlled pH.
  • Isomerization : Ensure strict temperature control to prevent Z/E isomer interconversion.
  • Purification : Employ gradient elution in column chromatography or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?

  • Methodological Answer :

Crystal Growth : Use slow evaporation of saturated DMSO or DMF solutions.

Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

Refinement : Use SHELXL for small-molecule refinement, focusing on hydrogen-bonding networks and torsional angles to confirm stereochemistry .

  • Validation Tools : Apply PLATON/CHECKCIF to assess structural integrity and flag outliers .

Q. What computational methods are suitable for predicting this compound’s bioactivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or DNA topoisomerases).
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to predict antimicrobial or anticancer activity .
  • MD Simulations : GROMACS for studying ligand-protein stability over 100-ns trajectories .

Q. How do substituents on the benzylidene moiety influence biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with varied substituents (e.g., -NO₂, -Br, -OCH₃) and compare IC₅₀ values in cytotoxicity assays.
  • Enzyme Assays : Test inhibition of COX-2 or CYP450 isoforms via fluorometric kits. The 4-hydroxy-3-methoxy group enhances hydrogen bonding with catalytic residues .

Q. What strategies address discrepancies in crystallographic vs. spectroscopic data?

  • Methodological Answer :

  • Dynamic NMR : Resolve conformational flexibility in solution that may differ from the solid state.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking) to explain packing anomalies .

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